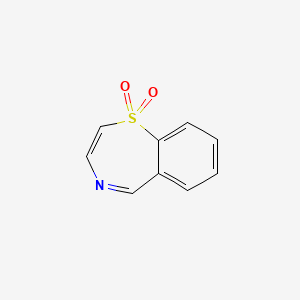
1H-1lambda~6~,4-Benzothiazepine-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1lambda~6~,4-Benzothiazepine-1,1-dione is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a fused benzene and thiazepine ring system. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical and biological properties to this compound.
准备方法
The synthesis of 1H-1lambda~6~,4-Benzothiazepine-1,1-dione can be achieved through various synthetic routes. One common method involves the cyclization of o-aminothiophenol with α-haloketones under basic conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazepine ring. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反应分析
1H-1lambda~6~,4-Benzothiazepine-1,1-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides. This leads to the formation of N-substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form polycyclic structures, which are often of interest in medicinal chemistry.
科学研究应用
1H-1lambda~6~,4-Benzothiazepine-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-1lambda~6~,4-Benzothiazepine-1,1-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the observed biological effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
相似化合物的比较
1H-1lambda~6~,4-Benzothiazepine-1,1-dione can be compared with other similar compounds, such as:
1H-1lambda~6~-benzo[b]thiophene-1,1-dione: This compound has a similar structure but lacks the nitrogen atom in the ring, resulting in different chemical and biological properties.
1H-1lambda~6~-Benzothiepine-1,1-dione: This compound has a similar sulfur-containing ring but differs in the position of the nitrogen atom, leading to variations in reactivity and biological activity.
3-Amino-4-methyl-1H-1lambda~6~,2-benzothiazepine-1,1-dione: This compound has an additional amino group and a methyl group, which can significantly alter its chemical behavior and biological effects.
属性
CAS 编号 |
650584-07-9 |
|---|---|
分子式 |
C9H7NO2S |
分子量 |
193.22 g/mol |
IUPAC 名称 |
1λ6,4-benzothiazepine 1,1-dioxide |
InChI |
InChI=1S/C9H7NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-7H |
InChI 键 |
IVGHNDNOFMTFMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC=CS2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















